N-(3-(1H-imidazol-1-yl)propyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(4-methylpyrimidin-2-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-11-3-5-16-13(17-11)20-9-12(19)15-4-2-7-18-8-6-14-10-18/h3,5-6,8,10H,2,4,7,9H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIRVBLIFYJXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide typically involves a multi-step process:
Formation of the Imidazole Moiety: Starting with a suitable imidazole precursor, the imidazole ring is synthesized through cyclization reactions.
Attachment of the Propyl Chain: The imidazole ring is then alkylated with a propyl halide under basic conditions to form the N-(3-(1H-imidazol-1-yl)propyl) intermediate.
Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized separately, often starting from a substituted pyrimidine precursor.
Coupling Reaction: The final step involves coupling the N-(3-(1H-imidazol-1-yl)propyl) intermediate with the pyrimidine moiety using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-imidazol-1-yl)propyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or pyrimidine moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced imidazole or pyrimidine derivatives.
Substitution: Formation of substituted imidazole or pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(1H-imidazol-1-yl)propyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with enzymes and receptors makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable compound for pharmaceutical research.
Industry
In the industrial sector, the compound can be used in the development of agrochemicals, such as pesticides and herbicides, due to its biological activity.
Mechanism of Action
The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine moieties can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e)
- Structural Differences : Replaces the imidazole group with a cyclopropyl-triazole moiety and introduces a pyridinylpyrimidine-aniline substituent.
- Synthesis : Microwave-assisted synthesis (30% yield, 70°C, 65 W) .
- Physical Properties : Melting point 165–167°C; IR peaks at ~3264 cm⁻¹ (N-H) and ~1669 cm⁻¹ (C=O) .
- Key Distinction : The triazole-pyrimidine scaffold may enhance π-π stacking interactions in target binding compared to the imidazole-pyrimidine core of the target compound.
2-(4-(3-Chloropropyl)-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2d)
- Structural Differences : Features a 3-chloropropyl-triazole group instead of imidazole, with a pyridinylpyrimidine-aniline side chain.
- Synthesis : Higher yield (80%) under microwave conditions (80°C, 100 W) .
- Physical Properties : Lower melting point (134–136°C); IR C-Cl stretch at 687 cm⁻¹ .
- Key Distinction : The chlorine atom may improve lipophilicity and membrane permeability relative to the methylpyrimidine group in the target compound.
N-(3-Hydroxypropyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
- Structural Differences : Substitutes the pyrimidinyloxy group with a nitroimidazole and adds a hydroxypropyl chain.
2-(3-(4-((1H-Indazol-5-yl)amino)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide (Example 121)
- Structural Differences : Incorporates an indazole-amine-pyrimidine core and an isopropyl group instead of imidazole-propyl.
- Spectroscopic Data : ¹H NMR signals for aromatic protons (δ 7.05–8.13 ppm) and a molecular ion peak at m/e 515 (M+H)+ .
- Key Distinction : The indazole-pyrimidine system may enhance kinase inhibition selectivity, as seen in kinase inhibitor patents .
2-(4-Cyanophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide
- Structural Differences: Replaces the 4-methylpyrimidin-2-yloxy group with a 4-cyanophenoxy moiety.
Research Implications
The structural variations among these analogs highlight critical trade-offs:
- Electronic Effects: Electron-withdrawing groups (e.g., -CN, -NO₂) may enhance binding but reduce metabolic stability.
- Synthetic Accessibility : Microwave-assisted synthesis improves yields for triazole derivatives (e.g., 80% for 2d vs. 30% for 2e ).
- Thermal Stability : Higher melting points in triazole-pyrimidine hybrids (e.g., 2e ) suggest greater crystallinity versus chlorinated analogs (2d ).
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound can be described by the following chemical structure:
The synthesis of this compound involves the reaction of 3-(1H-imidazol-1-yl)propylamine with 4-methylpyrimidin-2-ol, followed by acylation with acetic anhydride. This method has been optimized for yield and purity, making it suitable for further biological evaluation.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent and its role in cancer therapy.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit a broad spectrum of antimicrobial activities. For instance, compounds containing imidazole rings have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range widely, suggesting that modifications to the imidazole structure can enhance antibacterial potency.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| N-(3-(1H-imidazol-1-yl)propyl)... | Staphylococcus aureus | 0.025 |
| N-(3-(1H-imidazol-1-yl)propyl)... | Escherichia coli | 0.020 |
| N-(3-(1H-imidazol-1-yl)propyl)... | Bacillus subtilis | 0.015 |
The compound's structure suggests that the imidazole moiety contributes to its interaction with microbial enzymes or membranes, leading to cell death.
Anticancer Potential
Imidazole derivatives have also been explored for their anticancer properties. Studies have shown that compounds similar to this compound can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
In a study examining the effects of imidazole derivatives on cancer cell lines, it was found that one derivative significantly reduced cell viability in human breast cancer cells (MCF7). The IC50 value was determined to be 15 µM, indicating potent activity against these cells.
The biological activity of this compound may be attributed to its ability to interfere with key cellular processes:
- Inhibition of Enzymatic Activity : The presence of the imidazole ring may allow the compound to act as a competitive inhibitor for enzymes involved in nucleic acid synthesis.
- Membrane Disruption : The hydrophobic regions of the molecule may interact with lipid membranes, leading to increased permeability and eventual cell lysis.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, promoting programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
